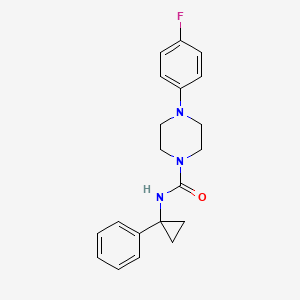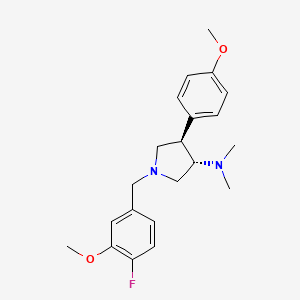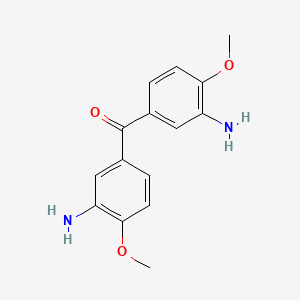![molecular formula C17H22N4O4S B5681247 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Scientific Research Applications
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has been extensively studied for its potential use in scientific research. Its ability to selectively inhibit PARP makes it a valuable tool for studying the role of PARP in DNA repair, cell survival, and apoptosis. This compound has been used in a wide range of research areas, including cancer biology, neurodegenerative diseases, and inflammation.
Mechanism of Action
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide works by binding to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage. This DNA damage can trigger cell death through apoptosis or necrosis, depending on the level of damage and the cellular context. This compound has been shown to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cellular context and the level of PARP inhibition. In cancer cells, this compound can induce cell death through apoptosis or necrosis, leading to tumor regression. In neurons, this compound can protect against oxidative stress and DNA damage, preventing neurodegeneration. In inflammatory cells, this compound can reduce the production of inflammatory cytokines, leading to reduced inflammation.
Advantages and Limitations for Lab Experiments
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, with minimal off-target effects. It has been extensively studied and optimized for high purity and high yields. However, there are also some limitations to its use. This compound can be toxic to cells at high concentrations, and its effects can vary depending on the cellular context. It is important to carefully titrate the dose of this compound and to validate its effects in each experimental system.
Future Directions
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide. One area of interest is the development of more selective PARP inhibitors, which can target specific PARP isoforms or domains. Another area of interest is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, there is ongoing research on the role of PARP in DNA repair and genome stability, which could lead to new insights into the mechanisms of cancer and other diseases.
Synthesis Methods
The synthesis of 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 3-(1H-pyrazol-1-yl)propylamine with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with morpholine-4-carbonyl chloride to produce the final product, this compound. This synthesis method has been optimized to yield high purity and high yields of this compound, making it a useful tool for scientific research.
properties
IUPAC Name |
3-(morpholine-4-carbonyl)-N-(3-pyrazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c22-17(20-10-12-25-13-11-20)15-4-1-5-16(14-15)26(23,24)19-7-3-9-21-8-2-6-18-21/h1-2,4-6,8,14,19H,3,7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASSLDQNEDOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5681192.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5681201.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5681212.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methoxy-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5681223.png)

![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)